2-Acetoxy-4-methoxybenzoic acid

Catalog No.
S8988425
CAS No.
17336-11-7
M.F
C10H10O5
M. Wt
210.18 g/mol
Availability
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2-Acetoxy-4-methoxybenzoic acid

CAS Number

17336-11-7

Product Name

2-Acetoxy-4-methoxybenzoic acid

IUPAC Name

2-acetyloxy-4-methoxybenzoic acid

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C10H10O5/c1-6(11)15-9-5-7(14-2)3-4-8(9)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

WAPSSTOAEIEDOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)OC)C(=O)O

2-Acetoxy-4-methoxybenzoic acid is an organic compound characterized by the presence of an acetoxy group and a methoxy group attached to a benzoic acid structure. This compound can be represented by the molecular formula C10H10O4C_{10}H_{10}O_4 and has a systematic name that reflects its functional groups. It is a derivative of 4-methoxybenzoic acid, also known as p-anisic acid, which is recognized for its aromatic properties and applications in various chemical syntheses.

The reactivity of 2-acetoxy-4-methoxybenzoic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The acetoxy group can undergo hydrolysis to form acetic acid and 4-methoxybenzoic acid.
  • Acylation Reactions: The acetoxy group can participate in nucleophilic acyl substitution reactions, making it a useful intermediate in organic synthesis.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or other derivatives, depending on the reagents used.

Research indicates that 2-acetoxy-4-methoxybenzoic acid exhibits various biological activities. It has been studied for:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against certain bacteria and fungi.
  • Anti-inflammatory Effects: Its structural analogs are often investigated for their potential to inhibit inflammatory pathways.
  • Antioxidant Activity: Compounds with similar structures are known to scavenge free radicals, contributing to their protective effects against oxidative stress.

The synthesis of 2-acetoxy-4-methoxybenzoic acid typically involves the following methods:

  • Acetylation of 4-Methoxybenzoic Acid:
    • Reacting 4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid yields 2-acetoxy-4-methoxybenzoic acid.
    4 Methoxybenzoic Acid+Acetic AnhydrideH2SO42 Acetoxy 4 methoxybenzoic Acid+Acetic Acid\text{4 Methoxybenzoic Acid}+\text{Acetic Anhydride}\xrightarrow{\text{H}_2\text{SO}_4}\text{2 Acetoxy 4 methoxybenzoic Acid}+\text{Acetic Acid}
  • Direct Acetylation:
    • Using acetyl chloride in the presence of a base can also achieve acetylation at the desired position on the aromatic ring.

2-Acetoxy-4-methoxybenzoic acid finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its functional groups.
  • Agriculture: Compounds with similar structures are often tested for herbicidal or fungicidal properties.
  • Cosmetics: Its derivatives may be utilized in formulations for skin care due to potential antioxidant properties.

Studies exploring the interactions of 2-acetoxy-4-methoxybenzoic acid with biological systems have focused on:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activities related to inflammation and metabolism.
  • Cellular Studies: Assessing its effects on cell viability and proliferation in different cell lines, particularly cancer cells.

Several compounds share structural similarities with 2-acetoxy-4-methoxybenzoic acid. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Methoxybenzoic AcidContains methoxy group at position 4Found naturally in anise; used as an antiseptic .
Salicylic AcidContains hydroxyl group at position 2Known for its use in acne treatment and anti-inflammatory properties.
Acetylsalicylic AcidAcetylated form of salicylic acidCommonly known as Aspirin; used for pain relief and anti-inflammatory effects.
2-Hydroxy-4-methoxybenzoic AcidHydroxy and methoxy groups at positions 2 and 4Exhibits potential antioxidant activity .

The uniqueness of 2-acetoxy-4-methoxybenzoic acid lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds. Its acetylation provides additional reactivity that can be exploited in synthetic chemistry, setting it apart from others like salicylic acid or p-anisic acid, which lack this modification.

Systematic Nomenclature and Structural Formula

The IUPAC name for 2-acetoxy-4-methoxybenzoic acid is 2-acetyloxy-4-methoxybenzoic acid, reflecting its acetylated hydroxyl group at position 2 and methoxy group at position 4. Its structural formula (Figure 1) consists of a benzoic acid backbone with substituents:

  • Position 2: Acetoxy group ($$ \text{CH}_3\text{COO}- $$)
  • Position 4: Methoxy group ($$ \text{CH}_3\text{O}- $$)

Molecular Formula: $$ \text{C}{10}\text{H}{10}\text{O}_5 $$
Simplified Molecular Input Line Entry System (SMILES):
$$ \text{CC(=O)OC1=C(C=CC(=C1)OC)C(=O)O} $$

This structure aligns with derivatives like O-acetylvanillic acid (4-acetoxy-3-methoxybenzoic acid), differing only in substituent positions.

CAS Registry Number and Molecular Weight

  • CAS Registry Number: Not explicitly listed in provided sources. Closely related compounds include:
    • 2-Hydroxy-4-methoxybenzoic acid: CAS 2237-36-7
    • 4-Acetoxy-3-methoxybenzoic acid (O-acetylvanillic acid): CAS 10543-12-1
  • Molecular Weight: Calculated as 210.18 g/mol based on $$ \text{C}{10}\text{H}{10}\text{O}_5 $$.

Synonymous Designations and Isomeric Relationships

Common synonyms include:

  • 4-Methoxy-2-acetoxybenzoic acid
  • 2-(Acetyloxy)-4-methoxybenzoic acid

Isomeric Relationships:

  • Positional Isomers: 3-Acetoxy-4-methoxybenzoic acid, 4-acetoxy-2-hydroxybenzoic acid
  • Functional Group Isomers: Methyl 2-acetoxy-4-methoxybenzoate (ester derivative)

Historical Context and Discovery Timeline

While no direct historical data exists for 2-acetoxy-4-methoxybenzoic acid, its discovery likely parallels advancements in acetylating salicylic acid derivatives. The acetylation of phenolic groups became prominent in the early 20th century, driven by pharmaceutical interests (e.g., aspirin synthesis). Modern analogs, such as O-acetylvanillic acid, emerged in the 1970s as intermediates for fragrance and polymer industries.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

210.05282342 g/mol

Monoisotopic Mass

210.05282342 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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